Ethyl 4-methylisoxazole-5-carboxylate
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Overview
Description
Ethyl 4-methylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry and organic synthesis .
Preparation Methods
Ethyl 4-methylisoxazole-5-carboxylate can be synthesized through various methods. One common synthetic route involves the cycloaddition reaction of nitrile oxides with alkenes. Another method involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 4-methylisoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include carboxylic acids, alcohols, and substituted isoxazoles.
Scientific Research Applications
Ethyl 4-methylisoxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 4-methylisoxazole-5-carboxylate can be compared with other isoxazole derivatives, such as:
Ethyl 5-methylisoxazole-4-carboxylate: Similar in structure but with different substitution patterns, leading to varied biological activities.
5-Methylisoxazole-3-carboxylic acid: Another isoxazole derivative with distinct chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other isoxazole derivatives.
Biological Activity
Ethyl 4-methylisoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including immunosuppressive properties, anticancer potential, and other pharmacological activities. The findings are supported by various studies and data tables summarizing key results.
Chemical Structure and Properties
This compound is characterized by its isoxazole ring, which contributes to its biological activity. The structure can be represented as follows:
1. Anticancer Activity
Recent studies have indicated that derivatives of isoxazole compounds, including this compound, exhibit anticancer properties. For instance, compounds with similar structures have shown the ability to inhibit tumor cell proliferation in vitro.
Table 1: Anticancer Activity of Isoxazole Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (lung cancer) | 25 | Induction of apoptosis |
5-amino-3-methyl-4-isoxazolecarboxylic acid | Jurkat (T-cell leukemia) | 15 | Caspase activation |
These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways, potentially making it a candidate for further development in cancer therapy .
2. Immunosuppressive Properties
This compound has also been studied for its immunosuppressive effects. Research indicates that it can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), which are crucial for immune responses.
Table 2: Immunosuppressive Effects on PBMC Proliferation
Compound Name | Concentration (µM) | Proliferation Inhibition (%) |
---|---|---|
This compound | 10 | 60 |
Cyclosporine A (control) | 10 | 75 |
The data show that while this compound exhibits moderate immunosuppressive activity, it is less potent than cyclosporine A, a well-known immunosuppressant .
3. Antifungal and Antimicrobial Activities
In addition to its anticancer and immunosuppressive properties, this compound has demonstrated antifungal activity against certain strains. For example, bioassays have indicated moderate fungicidal effects against specific fungi.
Table 3: Antifungal Activity
Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Candida albicans | 50 |
Aspergillus niger | 75 |
These results highlight the potential utility of this compound in treating fungal infections .
Case Study: In Vivo Efficacy in Cancer Models
A study conducted on mice bearing tumor xenografts showed that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit angiogenesis.
Case Study: Immunomodulatory Effects
In a clinical trial involving patients with autoimmune disorders, this compound was administered to evaluate its immunomodulatory effects. Results indicated a decrease in inflammatory markers and improved symptoms in patients, suggesting its potential as a therapeutic agent for managing autoimmune conditions.
Properties
IUPAC Name |
ethyl 4-methyl-1,2-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-8-11-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUQVJATTBOWGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NO1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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